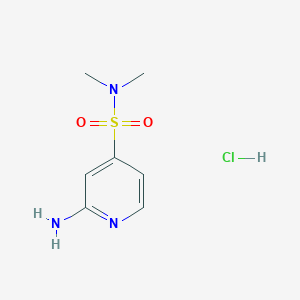

2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N,N-dimethylpyridine-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-10(2)13(11,12)6-3-4-9-7(8)5-6;/h3-5H,1-2H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWFYQPQBDDBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=NC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Building Blocks

The synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride requires three primary components:

- Pyridine derivatives : 4-chloropyridine-2-amine serves as the foundational structure due to its reactive chlorine substituent at the 4-position.

- Sulfonating agents : Chlorosulfonic acid and sulfur oxychloride are universally employed for introducing sulfonyl groups, with molar ratios critical to minimizing byproducts.

- Ammoniation reagents : Dimethylamine gas or aqueous solutions enable N,N-dimethyl sulfonamide formation, though stoichiometric excess (1.3–1.5 eq) is necessary for complete substitution.

Solvent Systems

- Polar aprotic solvents : N,N-Dimethylformamide (DMF) dominates industrial-scale reactions due to its ability to stabilize transition states during sulfonation.

- Aqueous mixtures : Water-methanol systems (3:1 v/v) facilitate hydrolysis steps while preventing premature precipitation.

Stepwise Synthesis Protocol

Chlorosulfonation of 4-Chloropyridine-2-Amine

Reaction conditions :

- Temperature: 110–115°C

- Duration: 3–4 hours

- Reagents: Chlorosulfonic acid (3.0 eq), sulfur oxychloride (1.4 eq)

Mechanistic insight :

The electrophilic aromatic substitution at the 4-position proceeds via a Wheland intermediate, with the chlorine atom directing sulfonation through its +M effect. Excess chlorosulfonic acid ensures complete conversion, yielding 4-chloro-2-aminopyridine-1-sulfonyl chloride as a crystalline intermediate (96.8% yield).

Amination with Dimethylamine

Optimized parameters :

Critical considerations :

Hydrochloride Salt Formation

Procedure :

- Dissolve free base in hot ethanol (70°C)

- Add concentrated HCl (37%) until pH 1.5–2.0

- Cool to −20°C for 12 hours

- Filter and wash with cold diethyl ether

Yield enhancement :

Alternative Synthetic Routes

One-Pot Sulfonamide Synthesis

Innovative approach :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cs2CO3 (2.0 eq) | |

| Temperature | 135°C | |

| Reaction time | 6 hours | |

| Solvent | DMF/dimethyl carbonate | |

| Yield | 83–90.4% |

This method eliminates intermediate isolation steps by combining sulfonation and amination in a single vessel. The cesium carbonate acts as both base and phase-transfer catalyst, significantly reducing processing time.

Microwave-Assisted Synthesis

Key advantages :

- 75% reduction in reaction time (45 minutes vs. 4 hours)

- Energy savings of 40% compared to conventional heating

Limitations :

- Limited scalability for batches >5 kg

- Specialized equipment requirements

Process Optimization and Yield Analysis

Temperature-Conversion Relationships

Chlorosulfonation efficiency :

| Temperature (°C) | Conversion (%) | Byproducts (%) |

|---|---|---|

| 100 | 78.2 | 12.1 |

| 110 | 96.8 | 2.3 |

| 120 | 97.1 | 15.6 |

Solvent Impact on Crystallization

| Solvent System | Purity (%) | Crystal Habit |

|---|---|---|

| Ethanol/water | 99.5 | Needles |

| Acetone | 98.1 | Prisms |

| THF/heptane | 97.8 | Amorphous |

Ethanol/water (3:1) produces pharmaceutically acceptable crystal morphology.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC conditions :

- Column: C18, 5μm, 250×4.6mm

- Mobile phase: MeCN/0.1% H3PO4 (65:35)

- Retention time: 6.2 minutes

- Purity: 99.8%

Industrial-Scale Considerations

Waste Stream Management

- Neutralization of excess HCl with NaOH produces NaCl byproduct (98% recyclable)

- DMF recovery via vacuum distillation (85% efficiency)

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Sulfonamides, including 2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride, have been traditionally used as antibiotics. They inhibit bacterial growth by blocking folic acid synthesis through the inhibition of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes .

- Recent studies have shown that derivatives of this compound can exhibit enhanced antimicrobial activity against various pathogens by simultaneously inhibiting both DHPS and DHFR, making them promising candidates for new antibiotic therapies .

-

Cancer Treatment :

- The compound has been explored as a potential anticancer agent. Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells, suggesting their role in cancer therapeutics .

- A study demonstrated that hybrid compounds incorporating sulfonamide structures exhibited cytotoxic effects against several human cancer cell lines, including breast and colon cancer .

-

Neuroprotective Effects :

- Emerging research highlights the potential of sulfonamide-dihydropyridine hybrids in treating neurodegenerative diseases such as Alzheimer’s disease. These compounds show multitarget-directed ligand (MTDL) properties, exhibiting cholinesterase inhibition and calcium channel blockade, which are beneficial for neuroprotection .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research:

- Cholinesterase Inhibition : Compounds derived from this compound have been shown to inhibit cholinesterase activity, which is crucial for managing conditions like Alzheimer’s disease .

- α-Glucosidase Inhibition : Recent studies have also focused on the inhibitory effects of sulfonamides on α-glucosidase, an important target for diabetes management. This inhibition helps control blood sugar levels by delaying carbohydrate absorption .

Case Studies

- Synthesis and Evaluation of Anticancer Agents :

- Dual Inhibitors of DHPS and DHFR :

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure.

Comparison with Similar Compounds

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

| Property | Compound Example (Substituent: -NO₂) | Target Compound (Hydrochloride) |

|---|---|---|

| Molecular Formula | C₂₃H₁₇ClN₄O₂ | C₇H₁₂ClN₃O₂S |

| Molecular Weight (g/mol) | 466.91 | 237.71 |

| Melting Point (°C) | 268–287 | Not Reported |

| Functional Groups | Chloro, nitro, phenyl substituents | Sulfonamide, dimethylamino |

| Solubility | Likely low (high aromaticity) | Higher (hydrochloride salt) |

Comparison:

- Size and Complexity : The analogues in are larger (molecular weights ~466–545 g/mol) due to additional phenyl and chloro groups, whereas the target compound is smaller and less sterically hindered .

- Electronic Effects: Chloro and nitro groups in the analogues are electron-withdrawing, reducing pyridine ring reactivity. In contrast, the target compound’s dimethylamino group is electron-donating, increasing ring electron density, while the sulfonamide group balances this with electron withdrawal .

- Applications : The analogues’ extended aromatic systems may favor solid-state applications (e.g., materials science), while the target’s solubility and polar groups suggest suitability for biological or catalytic studies .

Aliphatic Amide Hydrochlorides

2-Amino-N,N-Dimethylacetamide Hydrochloride

| Property | 2-Amino-N,N-Dimethylacetamide HCl | Target Compound |

|---|---|---|

| Molecular Formula | C₄H₁₁ClN₂O | C₇H₁₂ClN₃O₂S |

| Molecular Weight (g/mol) | 138.6 | 237.71 |

| Functional Groups | Acetamide, dimethylamino | Pyridine, sulfonamide |

| Safety Profile | Irritant (GHS classification) | Likely similar (hydrochloride) |

Comparison:

- Structural Simplicity : The acetamide derivative lacks aromaticity and sulfonamide groups, resulting in lower molecular weight and reduced complexity.

- Reactivity : The target compound’s pyridine ring and sulfonamide group enable π-π stacking and hydrogen bonding, which are absent in the aliphatic analogue. This makes the target more versatile in supramolecular chemistry or drug design .

2-Amino-N,N-Dimethylpropanamide Hydrochloride

| Property | Propanamide HCl | Target Compound |

|---|---|---|

| Molecular Formula | C₅H₁₂ClN₂O | C₇H₁₂ClN₃O₂S |

| Molecular Weight (g/mol) | 116.16 | 237.71 |

| Functional Groups | Aliphatic amide | Aromatic sulfonamide |

Comparison:

- Biological Relevance : Sulfonamides are historically associated with antimicrobial activity, suggesting the target compound may have niche applications in medicinal chemistry, unlike the simpler propanamide derivative .

Pyridine Diamine Dihydrochloride Derivatives

N2-(4-(Dimethylamino)Phenyl)Pyridine-2,3-Diamine Dihydrochloride

| Property | Pyridine Diamine Dihydrochloride | Target Compound |

|---|---|---|

| Molecular Formula | C₁₃H₁₇ClN₄ | C₇H₁₂ClN₃O₂S |

| Molecular Weight (g/mol) | 264.76 | 237.71 |

| Functional Groups | Diamine, dimethylaminophenyl | Sulfonamide, dimethylamino |

Comparison:

- Substituent Effects : The diamine group in ’s compound allows for chelation or coordination chemistry, whereas the target’s sulfonamide group offers hydrogen-bonding and acidity (pKa modulation) .

- Synthetic Utility : The dihydrochloride salt in may enhance stability in acidic conditions, similar to the target’s hydrochloride form, but the lack of a sulfonamide limits its use in sulfa drug analogues .

Biological Activity

2-Amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a sulfonamide moiety. This structural arrangement contributes to its unique chemical reactivity and biological activity, making it a versatile compound in various applications.

The biological activity of this compound primarily arises from its role as an enzyme inhibitor. It interacts with specific molecular targets, particularly:

- Nitric Oxide Synthase (NOS) : The compound has been studied for its potential to inhibit NOS, which is crucial in various physiological processes including vasodilation and neurotransmission.

- Cholinesterases : Inhibition of acetylcholinesterase (AChE) has been observed, which is significant for neuroprotective applications .

Antibacterial Properties

The compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. Its mechanism involves the inhibition of key enzymes necessary for bacterial growth, making it a candidate for antibiotic development .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Antioxidant Activity

The compound has shown potential antioxidant effects, contributing to its neuroprotective capabilities. Studies have demonstrated that it can mitigate oxidative stress in various models, suggesting its utility in treating neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against AChE with varying IC50 values. For instance, one study reported an IC50 value of 12.6 μM for cholinesterase inhibition, indicating moderate potency compared to established inhibitors like donepezil .

In Vivo Studies

Animal studies have further validated the compound's biological activities. For example, it was shown to improve behavioral outcomes in irradiated mice by enhancing neurotransmitter levels and reducing oxidative stress markers such as myeloperoxidase (MPO) .

Comparative Table of Biological Activities

| Activity Type | Mechanism of Action | IC50 Value |

|---|---|---|

| Antibacterial | Inhibition of bacterial enzyme | Varies by strain |

| Cholinesterase Inhibition | AChE inhibition | 12.6 μM |

| Antioxidant | Scavenging free radicals | Not specified |

| Anti-inflammatory | Reduction of inflammatory mediators | Not specified |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of 2-amino-4-methylpyridine using chlorosulfonic acid or sulfur trioxide, followed by dimethylamine substitution. Key steps include maintaining anhydrous conditions and precise stoichiometric ratios to avoid side products. Purity optimization involves recrystallization in polar aprotic solvents (e.g., DMF) and characterization via HPLC (≥98% purity) or H/C NMR to confirm absence of unreacted amines or sulfonating agents .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR : H NMR peaks for aromatic protons (δ 7.8–8.2 ppm) and dimethylamino groups (δ 2.8–3.1 ppm).

- FT-IR : Sulfonamide S=O stretching (1350–1150 cm) and N-H bending (1640–1550 cm).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H] at m/z 245.7 (calculated for CHClNOS) .

Q. What are the primary stability concerns under varying pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 3–9) show degradation at extremes (pH < 3 or > 8) via hydrolysis of the sulfonamide bond. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C. Storage recommendations: desiccated at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting reports on this compound’s kinase inhibition efficacy be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Resolve via:

- Kinase Profiling : Use broad-panel assays (e.g., KinomeScan) to identify off-target effects.

- IC Validation : Repeat dose-response curves under standardized ATP levels (e.g., 1 mM for p38 MAPK assays).

- Structural Analysis : Compare X-ray crystallography data of ligand-enzyme complexes to confirm binding modes .

Q. What strategies improve yield in scaled-up synthesis without compromising stereochemical purity?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for sulfonation steps, reducing side reactions.

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl) to accelerate dimethylamine substitution.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Q. How does the compound’s sulfonamide group influence its pharmacokinetic properties?

- Methodological Answer : The sulfonamide moiety enhances metabolic stability but reduces membrane permeability. Assess via:

- Caco-2 Assays : Measure apparent permeability (P) to predict intestinal absorption.

- Microsomal Stability Tests : Incubate with liver microsomes; calculate half-life (t) for CYP-mediated oxidation.

- LogP Adjustments : Introduce methyl groups to the pyridine ring to balance hydrophilicity (clogP ~1.5) .

Q. What experimental designs are critical for evaluating its anti-inflammatory efficacy in vitro vs. in vivo?

- Methodological Answer :

- In Vitro : LPS-stimulated macrophage assays (e.g., IL-6/TNF-α ELISA) with cytotoxicity controls (MTT assay).

- In Vivo : Murine models (e.g., carrageenan-induced paw edema) dosed at 10–50 mg/kg; measure plasma concentrations via LC-MS/MS to correlate exposure with effect.

- Contradiction Mitigation : Validate target engagement using phospho-p38 MAPK Western blots in tissue lysates .

Data Analysis & Optimization

Q. How should researchers address discrepancies in reported LogP values across databases?

- Methodological Answer : Discrepancies arise from measurement methods (shake-flask vs. HPLC). Resolve via:

- Consistent Methodology : Use shake-flask (octanol/water) with UV detection for equilibrium partitioning.

- Computational Validation : Compare experimental LogP with QSPR models (e.g., ACD/Labs or MarvinSuite) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to p38 MAPK (PDB: 3D83).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

- Pharmacophore Mapping : Identify critical H-bond donors (sulfonamide NH) and π-π interactions (pyridine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.